N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide
Overview
Description
“N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide” is a compound related to Naphazoline . It is also known as N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide . It is used in the synthesis of various organic compounds and has applications in fields like dye synthesis, fluorescent dyes, fluorescence microscopy, and organic optoelectronic devices .
Synthesis Analysis
The compound can be synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . This process involves the formation of carbon-carbon and carbon-nitrogen bonds .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like X-ray single crystallography . This allows for the examination of its solid-state properties and hydrogen bonding interactions in the solution phase .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can easily undergo diazo coupling reactions in the presence of nitrite ions, producing deeper colored azo compounds .Physical And Chemical Properties Analysis
The compound is a white crystalline solid with a high melting and boiling point . It sublimes readily and turns brown on exposure to air .Safety And Hazards
While specific safety and hazard information for “N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide” is not available, it’s important to note that related compounds, such as 1-Naphthylamine, are known carcinogens and can cause bladder cancer . Therefore, it’s crucial to handle this compound with appropriate safety measures.
properties
IUPAC Name |
N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c1-14(25)24-20-13-11-16-7-3-5-9-18(16)22(20)21-17-8-4-2-6-15(17)10-12-19(21)23/h2-13H,23H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDWJPPCPHBKAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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